molecular formula C5H3F2NOS B8691192 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE

2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE

Cat. No.: B8691192
M. Wt: 163.15 g/mol
InChI Key: SYGNWJWWKRNRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE typically involves the reaction of 2-bromo-1-(2-thiazolyl) ethanone with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE has several scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. Compared to other thiazole derivatives, it exhibits distinct reactivity patterns and a broader range of applications in various fields .

Properties

Molecular Formula

C5H3F2NOS

Molecular Weight

163.15 g/mol

IUPAC Name

2,2-difluoro-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C5H3F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-2,4H

InChI Key

SYGNWJWWKRNRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This procedure is based on literature, see: Krasovskiy, A.; Krasovskaya, V.; Knochel, P. Angew. Chem. Int. Ed. 2006, 45, 2958. Thiazole (5.7 mL, 80 mmol) in THF (100 mL) was added to a stirred, cooled (0° C.) solution of isopropylmagnesium chloride-lithium chloride (1.18 M in THF, 74.9 mL, 88 mmol) in THF (75 mL) then the mixture was stirred at room temperature for 1 hour. Then the solution was cooled to −20° C. and ethyl difluoroacetate (9.29 ml, 88 mmol) was added. The mixture was stirred for 10 minutes at −20° C., then 10 minutes at room temperature. The mixture was diluted with ethyl acetate (200 mL), washed with aqueous ammonium chloride (saturated, 200 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (chromatography on silica gel, 0-90% ethyl acetate in hexanes) to give 2,2-difluoro-1-(1,3-thiazol-2-yl)ethanone (12 g, 73.6 mmol, 92% yield) as a yellow oil. MS ESI: [M+H]+ m/z 164.0.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
74.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
9.29 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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